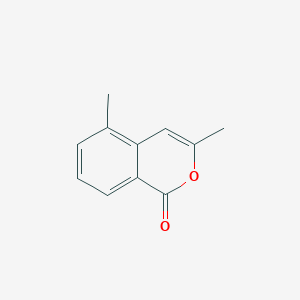

3,5-Dimethylisochromen-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3,5-dimethylisochromen-1-one |

InChI |

InChI=1S/C11H10O2/c1-7-4-3-5-9-10(7)6-8(2)13-11(9)12/h3-6H,1-2H3 |

InChI Key |

URQYJDWROFCMDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(OC(=O)C2=CC=C1)C |

Origin of Product |

United States |

Natural Occurrence and Isolation of 3,5 Dimethylisochromen 1 One

Isolation from Fungal Sources

Endolichenic fungi reside within the thalli of lichens, existing in a symbiotic relationship. Research into the chemical constituents of these fungi has led to the isolation of numerous compounds. Notably, a derivative of 3,5-Dimethylisochromen-1-one, specifically 7-hydroxy-3,5-dimethyl-isochromen-1-one, was isolated from the solid culture of an endolichenic fungus identified as Ulocladium sp. nih.govcapes.gov.brchemfaces.comtargetmol.com This discovery underscores the potential of these unique fungi as a source of novel natural products. mdpi.com

Endophytic fungi live within the tissues of plants without causing any apparent harm. They are a rich source of bioactive compounds.

Phoma sp. from Aconitum vilmorinianum : An endophytic fungus, Phoma sp., isolated from the roots of the medicinal plant Aconitum vilmorinianum, has been shown to produce 7-hydroxy-3,5-dimethyl-isochromen-1-one. researchgate.netcabidigitallibrary.orgresearchgate.net This finding is part of a broader investigation into the secondary metabolites of Phoma species, which have yielded a variety of compounds, including isocoumarins. researchgate.netmdpi.comphcogcommn.org

Pleosporales sp. from Uncaria rhynchophylla : While direct isolation of this compound from a Pleosporales sp. associated with Uncaria rhynchophylla is not explicitly detailed in the provided context, research on endophytes from this plant, such as Hypoxylon sp., has revealed other secondary metabolites. nih.gov The order Pleosporales is known for producing a diverse range of metabolites, and endophytic fungi from this order, isolated from other medicinal plants like Siraitia grosvenorii, have been found to produce novel compounds. nih.govplos.org

The marine environment is a vast and largely untapped source of fungal biodiversity and novel chemistry. academicjournals.org Fungi derived from marine organisms and sediments have been found to produce a variety of secondary metabolites. nih.gov For instance, (S)-8-methoxy-3,5-dimethylisochroman-6-ol, a related isochroman (B46142), was isolated from Penicillium steckii obtained from a marine alga of the genus Sargassum. academicjournals.orgscielo.br This indicates that marine-derived fungi are a promising source for the discovery of isocoumarin (B1212949) and isochroman derivatives. jmb.or.kr

Endophytic Fungi Associated with Specific Host Plants (e.g., Phoma sp. from Aconitum vilmorinianum, Pleosporales sp. from Uncaria rhynchophylla)

Methodologies for Natural Product Isolation

The isolation of this compound and its derivatives from fungal sources involves a multi-step process that begins with cultivating the fungus and ends with the purification of the desired compound. rsc.org

To induce the production of secondary metabolites, fungi are cultured in controlled laboratory settings. frontiersin.orgnih.gov This typically involves:

Solid or Liquid Fermentation : Fungi can be grown on solid substrates, such as rice or agar-based media, or in liquid broth. frontiersin.orgresearchgate.net For example, the Ulocladium sp. that produced a derivative of this compound was grown on a solid rice medium. nih.govfrontiersin.org

Optimization of Culture Conditions : Factors such as the composition of the growth medium, pH, temperature, and aeration are carefully controlled to maximize the yield of the target compound. frontiersin.orgnih.gov Different media can influence the types and quantities of metabolites produced. mdpi.com

Once the fungus has been cultivated, the next step is to extract and purify the secondary metabolites. nih.gov

Extraction : The fungal biomass and/or the culture broth are extracted using organic solvents like ethyl acetate (B1210297) or methanol (B129727) to separate the organic compounds from the aqueous phase. researchgate.nethubrecht.eunih.gov

Chromatography : The crude extract, which contains a mixture of compounds, is then subjected to various chromatographic techniques to isolate the pure substance. nih.govpensoft.net These techniques separate molecules based on their physical and chemical properties. Commonly used methods include:

Column Chromatography : Often using silica (B1680970) gel to perform an initial separation of the extract into fractions. nih.gov

High-Performance Liquid Chromatography (HPLC) : A high-resolution technique used for the final purification of the compound. frontiersin.orghubrecht.eu

Structure Elucidation : The structure of the purified compound is then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). frontiersin.orgnih.gov

Fungal Sources of this compound and its Derivatives

| Fungal Genus | Fungal Type | Host/Source | Isolated Compound |

| Ulocladium sp. | Endolichenic | Lichen | 7-hydroxy-3,5-dimethyl-isochromen-1-one nih.govcapes.gov.brchemfaces.comtargetmol.com |

| Phoma sp. | Endophytic | Aconitum vilmorinianum (roots) | 7-hydroxy-3,5-dimethyl-isochromen-1-one researchgate.netcabidigitallibrary.orgresearchgate.net |

| Penicillium sp. | Marine-derived | Sargassum sp. (alga) | (S)-8-methoxy-3,5-dimethylisochroman-6-ol academicjournals.orgscielo.br |

Synthetic Strategies and Chemical Transformations of the 3,5 Dimethylisochromen 1 One Core

Total Synthesis Approaches for Isochromen-1-ones

The construction of the bicyclic isochromen-1-one ring system is the cornerstone of accessing its derivatives. Total synthesis approaches are broadly centered on the formation of the lactone ring through various cyclization reactions, with significant research focused on achieving efficiency, regioselectivity, and stereocontrol.

Achieving stereocontrol during the synthesis of isochromen-1-ones is crucial, especially when targeting chiral natural products or their analogs. Several methodologies have been developed to introduce stereocenters in a controlled manner.

One notable strategy is the oxa-Pictet–Spengler cyclization reaction, which has been used for the highly efficient stereoselective synthesis of sugar-fused isochromanones. Current time information in Bangalore, IN. This approach allows for the creation of complex molecules where a sugar moiety is annulated to the isochromanone core, demonstrating a powerful method for generating chiral derivatives. Current time information in Bangalore, IN. Gold(I)-catalyzed glycosylation using glycosyl o-alkynylbenzoates as donors can also proceed via an SN2-type mechanism in specific cases, enabling the stereocontrolled formation of β-mannosylation/rhamnosylation products. acs.org Furthermore, a "traceless" directing group strategy has been developed for catalytic SN2 glycosylation, which facilitates general access to challenging 1,2-cis-glycosides. nih.gov

The formation of the isochromen-1-one lactone ring is most commonly achieved through the intramolecular cyclization of functionalized benzene (B151609) derivatives. A variety of catalytic systems have been developed to promote this key transformation with high efficiency and selectivity.

Metal-catalyzed cyclization of 2-alkynylbenzoic acids or their esters is a prevalent strategy. Rhenium complexes, such as ReCl(CO)₅, have been shown to catalyze the 6-endo intramolecular cyclization of 2-ethynylbenzoic acids to furnish isochromen-1-ones in good yields. researchgate.net Similarly, rhodium(III)-catalyzed annulation of benzoic acids with nitroalkenes provides a direct, one-step synthesis of 3,4-disubstituted isochroman-1-ones with excellent regioselectivity. nih.govbohrium.com Iron(III) chloride has been employed to mediate the cyclization of 2-alkynylaryl esters, which can proceed with or without the incorporation of a chalcogen moiety, and is highly regioselective for the six-membered lactone ring. acs.org Other metals like ruthenium, gold, and indium have also been successfully used to catalyze various cycloisomerization and annulation reactions to form the isochromene core. nih.gov An electrochemical method offers a green alternative for constructing 4-sulfenyl-1H-isochromen-1-ones from o-alkynyl benzoates and diaryl disulfides without external catalysts or oxidants. rsc.org

| Catalyst/Reagent | Substrate | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| ReCl(CO)₅ | 2-Ethynylbenzoic acids | 6-endo Intramolecular Cyclization | High selectivity for 6-endo product. | researchgate.net |

| Rh(III) complexes | Benzoic acids and nitroalkenes | Annulation | Direct synthesis of 3,4-disubstituted isochroman-1-ones. | nih.gov |

| FeCl₃ / Diorganyl dichalcogenides | 2-Alkynylaryl esters | Electrophilic Cyclization | Forms 4-chalcogenyl-isochromenones; highly regioselective. | acs.org |

| Indium triiodide (InI₃) | o-(Alkynyl)benzyl alcohols | 6-endo-dig Cyclization | Good yields for 1H-isochromenes, precursors to isochromen-1-ones. | nih.gov |

| Constant Current Electrolysis | o-Alkynyl benzoates and diaryl disulfides | Electrochemical Cyclization | Environmentally friendly, catalyst- and oxidant-free. | rsc.org |

Stereoselective and Asymmetric Synthesis Methodologies

Derivatization and Structural Modification of the 3,5-Dimethylisochromen-1-one Scaffold

Once the core is synthesized, derivatization is key to exploring structure-activity relationships and developing analogs with improved properties. Modifications can be targeted at the aromatic ring, the pyrone ring, or the existing methyl substituents.

The introduction of oxygen-containing functional groups (e.g., hydroxyl, methoxy) and alkyl chains at specific positions on the aromatic ring can significantly influence the molecule's biological activity. Regioselectivity is often directed by existing substituents. For instance, alkoxy groups can contribute to the partial orientation of C-H activation to the ortho-position. mdpi.com Iron-catalyzed methods have been developed for the regioselective alkylation of related heterocyclic systems like coumarins, using functionalized alkyl bromides as the alkylating agents. rsc.org Organic photoredox catalysis also enables the regioselective C-H alkylation of arenes. nih.gov For the this compound scaffold, these methods could be adapted to functionalize the C-6, C-7, and C-8 positions, depending on the desired substitution pattern.

Halogen atoms and sugar moieties are common modifications in medicinal chemistry used to modulate physicochemical properties and biological interactions.

Halogenation: The introduction of halogen atoms onto the isochromen-1-one core can be achieved through various methods. Iodine(III)-mediated reactions have been developed that lead to halogenated isochroman-1-one (B1199216) derivatives. researchgate.net Direct bromination of a 6,8-dimethoxy-3-methyl-1H-isochromen-1-one has also been reported, indicating that electrophilic aromatic substitution is a viable strategy for halogenating the benzene ring of the scaffold. evitachem.com

Glycosylation: The attachment of sugar units (glycosylation) can enhance water solubility and create new interactions with biological targets. thermofisher.com Gold(I)-catalyzed glycosylation using glycosyl o-alkynylbenzoates as donors is a powerful and versatile method for this purpose. acs.org This protocol features a broad substrate scope and operational simplicity. acs.org Additionally, strategies employing novel directing groups, such as the 2,3-dicyclohexylsuccinimide (Cy₂SI) group, have been shown to promote high regioselectivity in the glycosylation of other heterocyclic systems, offering a potential approach for modifying the isochromen-1-one core.

| Modification | Reagent/Method | Key Features | Reference |

|---|---|---|---|

| Alkylation | Fe-catalysis with alkyl bromides | Regioselective C-H alkylation under mild conditions. | rsc.org |

| Halogenation | Iodine(III)-mediated addition | Provides access to halogenated isochroman-1-one derivatives. | researchgate.net |

| Glycosylation | Gold(I)-catalysis with glycosyl o-alkynylbenzoates | Catalytic, broad scope, and operationally simple. | acs.org |

| Glycosylation | "Traceless" Directing Group / SN2 Glycosylation | Enables stereocontrolled synthesis of 1,2-cis-glycosides. | nih.gov |

The formation of dimers or more complex structures from the this compound monomer can lead to compounds with novel biological activities. Dimerization can occur through direct covalent bond formation or via supramolecular assembly.

A notable synthetic strategy involves the silver-catalyzed self-reaction of ortho-alkynylarylaldehydes, which proceeds through an isochromene dimer intermediate to ultimately form 4-(1H-isochromen-1-yl)isoquinolines. researchgate.netresearchgate.net This demonstrates a method for creating complex, fused heterocyclic systems derived from isochromene units. While not a direct dimerization of the isochromen-1-one itself, it highlights a strategy for building complexity from related precursors.

In the solid state, derivatized isochromen-1-ones can form supramolecular structures. For example, a ring-opened derivative of an isochromeno[3,4-d] Current time information in Bangalore, IN.researchgate.netnih.govtriazol-5(1H)-one was observed to form centrosymmetric dimers through paired O—H⋯O hydrogen bonds. nih.govnih.gov Similarly, 3-amino-4-anilino-1H-isochromen-1-one molecules form cyclic centrosymmetric dimers via N—H⋯O hydrogen bonds. researchgate.net These non-covalent interactions showcase a pathway to organized molecular assemblies.

Inspiration for covalent dimerization can also be drawn from nature. The complex natural product xylindein is a dimeric-fused lactone, and synthetic routes targeting its potential monomers have been developed, providing a blueprint for the strategic coupling of isochromen-1-one units. arkat-usa.org The mechanisms of such couplings often involve radical-mediated reactions, as seen in the dimerization of phytophenols. mdpi.com

Incorporation of Halogen and Sugar Moieties

Methodological Advancements in Organic Synthesis

The synthesis of the isochromenone scaffold, including the specific 3,5-dimethyl derivative, has been a subject of interest in organic chemistry due to the presence of this core in various natural products. Methodological advancements have evolved from classical condensation and cyclization reactions to more sophisticated transition-metal-catalyzed processes.

Traditional synthetic routes to the this compound core often rely on established organic reactions such as Claisen condensations followed by intramolecular cyclization processes. smolecule.com A representative multi-step synthesis for a related isocoumarin (B1212949), 7-methoxy-3,6-dimethylisocoumarin, illustrates the classical approach which can be conceptually adapted for this compound. This approach begins with a substituted toluene (B28343) derivative and proceeds through a series of transformations including sulfonation, methylation, and ultimately, cyclization to form the heterocyclic ring system. jetir.org

A key intermediate in many isocoumarin syntheses is a homophthalic acid or its anhydride (B1165640), which can then be reacted with an appropriate partner to introduce the C3-substituent and facilitate the final lactonization. researchgate.net For instance, the reaction of a homophthalic anhydride with an acyl derivative, followed by cyclodehydration, is a common strategy. researchgate.net

Modern synthetic organic chemistry has introduced more efficient and atom-economical methods. While specific applications to this compound are not extensively documented in isolation, advancements in the synthesis of the broader isocoumarin class point towards the use of transition-metal catalysis. Palladium-catalyzed reactions, in particular, have become a powerful tool for constructing complex heterocyclic systems. nih.govrsc.orgthieme.de Methodologies such as palladium-catalyzed carbonylative cyclization of appropriate precursors represent a modern approach to forming the lactone ring found in isochromenones. rsc.orgrsc.org These advanced methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional multi-step sequences.

The table below outlines a classical, multi-step synthetic sequence for a related dimethylisocoumarin derivative, providing insight into the fundamental transformations required to build this class of compounds. jetir.org

Table 1: Illustrative Classical Synthesis of a Dimethylisocoumarin Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | p-Toluic acid | Concentrated H₂SO₄, then KOH fusion | 3-Hydroxy-4-methylbenzoic acid | Sulfonation and alkali fusion |

| 2 | 3-Hydroxy-4-methylbenzoic acid | Dimethyl sulfate, NaOH (aq), reflux | 3-Methoxy-4-methylbenzoic acid | Methylation |

| 3 | 3-Methoxy-4-methylbenzoic acid | Chloral hydrate, conc. H₂SO₄ | 6-Methoxy-5-methyl-3-trichlorophthalide | Phthalide formation |

| 4 | 6-Methoxy-5-methyl-3-trichlorophthalide | Zn dust, glacial acetic acid | 2-(β,β-Dichloroethyl)-5-methoxy-4-methylbenzoic acid | Reduction |

| 5 | 2-(β,β-Dichloroethyl)-5-methoxy-4-methylbenzoic acid | Concentrated H₂SO₄, heat | 2-Carboxy-5-methoxy-4-methylphenylacetic acid | Hydrolysis |

| 6 | 2-Carboxy-5-methoxy-4-methylphenylacetic acid | Acetic anhydride, pyridine | 4-Acetyl-7-methoxy-6-methylisochroman-1,3-dione | Cyclization/Acylation |

| 7 | 4-Acetyl-7-methoxy-6-methylisochroman-1,3-dione | 80% H₂SO₄ | 4-Carboxy-7-methoxy-3,6-dimethylisocoumarin | Rearrangement |

In Vitro Biological Activities and Mechanistic Investigations of 3,5 Dimethylisochromen 1 One Analogs

Antimicrobial Activity

Analogs of 3,5-Dimethylisochromen-1-one, particularly its hydroxylated form, 7-Hydroxy-3,5-dimethylisochromen-1-one, have demonstrated a notable spectrum of antimicrobial activities. These compounds, belonging to the broader class of isocoumarins, are secondary metabolites produced by various fungi, including those from the genera Phoma and Ulocladium. mdpi.comuea.ac.uk Their bioactivity has been explored against various bacteria and fungi, showing potential for development into new antimicrobial agents. uea.ac.uk

Antibacterial Spectrum and Efficacy (e.g., Staphylococcus aureus, MRSA, Pseudomonas aeruginosa, Bacillus subtilis, E. coli)

Isocoumarin (B1212949) derivatives have shown varied efficacy against both Gram-positive and Gram-negative bacteria. For instance, some isocoumarins isolated from an unidentified Ascomycete demonstrated a potent antibacterial effect against Bacillus megaterium and Escherichia coli. mdpi.com Another study reported that certain isocoumarin derivatives exhibited moderate to good activity against Staphylococcus epidermidis, Klebsiella pneumoniae, Escherichia coli, and Proteus vulgaris. nih.gov

Specifically, compounds isolated from the endolichenic fungus Ulocladium sp. showed significant activity. While 7-Hydroxy-3,5-dimethylisochromen-1-one itself did not show strong antibacterial effects in this study, related xanthone (B1684191) compounds from the same fungal culture, such as norlichexanthone, displayed strong activity against Bacillus subtilis with an IC50 in the range of 1-5 μM and also significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 of 20.95 ± 1.56 μM. mdpi.com

Table 1: In Vitro Antibacterial Activity of this compound Analogs and Related Isocoumarins

| Compound/Analog | Bacterium | Activity Measurement | Result | Source(s) |

| Norlichexanthone | Bacillus subtilis | IC50 | 1-5 μM | mdpi.com |

| Norlichexanthone | MRSA | IC50 | 20.95 ± 1.56 μM | mdpi.com |

| 3-(4-nitrophenyl) isocoumarin | E. coli | Zone of Inhibition | Moderate Activity | nih.gov |

| 3-(4-nitrophenyl) isocoumarin | Staphylococcus aureus | Zone of Inhibition | Moderate Activity | nih.gov |

| Paepalantine | Staphylococcus aureus | MIC | Active | nih.gov |

| Paepalantine | Enterococcus faecalis | MIC | Active | nih.gov |

Antifungal Spectrum and Efficacy (e.g., Candida albicans, Aspergillus fumigatus, Sclerotinia sclerotiorum, Phytophthora nicotianae, Cochliobolus miyabeanus)

The antifungal properties of this compound analogs have been well-documented. 7-Hydroxy-3,5-dimethylisochromen-1-one, isolated from an endolichenic fungus Ulocladium sp., showed antifungal activity against Candida albicans SC 5314 with an IC50 of 97.93 ± 1.12 μM. mdpi.com Other isocoumarin derivatives have also demonstrated efficacy against C. albicans. nih.gov

A review of isocoumarins from endophytic fungi highlighted their broad-spectrum antifungal capabilities. For example, certain isocoumarins showed activity against Phytophthora parasitica var. nicotianae with MIC values ranging from 4 to >64 µg/mL. mdpi.com Another study noted that isocoumarin derivatives from Botryosphaeria ramosa displayed antifungal activity against Fusarium oxysporum and Penicillium italicum. rsc.org While specific data for Aspergillus fumigatus, Sclerotinia sclerotiorum, and Cochliobolus miyabeanus for 7-Hydroxy-3,5-dimethylisochromen-1-one is limited, the broader class of isocoumarins shows significant potential against a variety of phytopathogenic fungi. mdpi.com

Table 2: In Vitro Antifungal Activity of this compound Analogs and Related Isocoumarins

| Compound/Analog | Fungus | Activity Measurement | Result | Source(s) |

| 7-Hydroxy-3,5-dimethylisochromen-1-one | Candida albicans SC 5314 | IC50 | 97.93 ± 1.12 μM | mdpi.com |

| Isocoumarin-azole derivatives | Candida albicans | MIC | 4–60 µg/mL | nih.gov |

| Unspecified Isocoumarins | Phytophthora parasitica var. nicotianae | MIC | 4 to >64 µg/mL | mdpi.com |

| Botryospyrones | Fusarium oxysporum | MIC | 900 to 105.8 μM | rsc.org |

Biofilm Inhibition Studies

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. thegoodscentscompany.com Some natural compounds, including isocoumarins, have been investigated for their ability to inhibit or disrupt these biofilms. An extract from the fungus Plectosphaerella cucumerina, known to produce isocoumarins, demonstrated a concentration-dependent inhibition of Pseudomonas aeruginosa biofilm formation, reducing biomass by up to 85%. thegoodscentscompany.com The extract also showed a strong capacity to disrupt established biofilms. thegoodscentscompany.com

Furthermore, other studies have shown that isocoumarin-related compounds can inhibit biofilm formation in Staphylococcus aureus. scirp.org For instance, metabolites from a marine-derived strain of Emericella variecolor were found to inhibit biofilm formation of Mycobacterium smegmatis. An isocoumarin glycoside from Metarhizium anisopliae strongly inhibited biofilm formation by P. aeruginosa. These findings suggest that the isocoumarin scaffold is a promising starting point for developing anti-biofilm agents.

Structure-Activity Relationships in Antimicrobial Efficacy

The antimicrobial efficacy of isocoumarin analogs is highly dependent on their chemical structure. Studies on structure-activity relationships (SAR) have provided insights into the features necessary for biological activity. For the natural isocoumarin paepalantine, a catechol-like system with two phenolic groups was found to be crucial for its antibacterial properties against S. aureus. nih.gov Any variation or substitution on these phenolic groups resulted in a loss of activity. nih.gov

The substitution pattern on the phenyl ring at the C-3 position also plays a significant role. For example, 3-(4-nitrophenyl) isocoumarin showed moderate activity against several bacterial strains, while other substitutions were less effective. nih.gov The presence of halogens, such as fluorine, on the phenyl ring can also enhance activity. rsc.org Furthermore, comparing isocoumarins to their thio-analogs revealed that 1-thioisocoumarins were generally more active as antibacterial agents. nih.gov The electrophilicity of the lactone carbonyl group is also thought to be related to the antifungal activity of these compounds. nih.gov

Cytotoxic and Anticancer Activities (in vitro cellular models)

Isocoumarins have been widely reported to possess cytotoxic properties against various human cancer cell lines. mdpi.comuea.ac.uk These natural products, derived from endophytic fungi, represent a potential source for the discovery of new anticancer drugs.

Cellular Proliferation Inhibition in Human Cancer Cell Lines (e.g., A549, MDA-MB-231, PANC-1, HELA, SMMC-7721, HL-60, U937, Jurkat)

A range of isocoumarin derivatives has been evaluated for their ability to inhibit the proliferation of human cancer cells. While some isocoumarins show broad-spectrum cytotoxicity, others exhibit selective activity. For example, certain epicorazines, which are related fungal metabolites, displayed strong to moderate cytotoxic activities against L5178Y, Ramos, and Jurkat J16 cell lines.

In a comprehensive review, several isocoumarins were noted for their activity against a panel of cancer cells. Asperisocoumarins A and B showed cytotoxicity against MDA-MB-435 (melanoma, often misidentified as breast cancer) and other lines. Other derivatives displayed significant cytotoxicity against HL-60 (promyelocytic leukemia), A549 (lung carcinoma), SMMC-7721 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells, with IC50 values in the low micromolar range.

Specifically, some isocoumarins showed weak cytotoxicity against HL-60 cells, while others were inactive against cell lines like A549, K562, U937, and HeLa. nih.gov This variability highlights the importance of specific structural features for cytotoxic activity. For instance, versicoumarin A demonstrated strong cytotoxic effects toward A549 tumor cell lines with an IC50 value of 3.8 μM. rsc.org

Table 3: In Vitro Cytotoxic Activity of Isocoumarin Analogs

| Compound/Analog | Human Cancer Cell Line | Activity Measurement | Result | Source(s) |

| Versicoumarin A | A549 (Lung) | IC50 | 3.8 μM | rsc.org |

| Unspecified Isocoumarins | HL-60 (Leukemia) | IC50 | 3.40 to 15.25 μM | |

| Unspecified Isocoumarins | A549 (Lung) | IC50 | 3.40 to 15.25 μM | |

| Unspecified Isocoumarins | SMMC-7721 (Hepatoma) | IC50 | 3.40 to 15.25 μM | |

| (+)-phaeosphaerin A | HL-60 (Leukemia) | WST Assay | Weak Cytotoxicity | |

| Lignicol | HL-60 (Leukemia) | WST Assay | Weak Cytotoxicity | |

| Asperisocoumrins A, B | MDA-MB-435 | IC50 | Cytotoxic | |

| Diaporone A | HeLa (Cervical) | IC50 | 97.4 μM | nih.gov |

| Unspecified Isocoumarins | Jurkat J16 (T-cell leukemia) | IC50 | 1.3 to 28 μM | |

| Monocerin (B1214890), Mellein | A549, U937, HeLa, HL-60 | MTT Assay | No Cytotoxic Effect | rsc.org |

| Isocoumarin Ribonic Glycosides | SMMC-7721, HL-60, A-549 | MTT Assay | No obvious activity (IC50 > 40 μg/mL) | mdpi.com |

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis, and its induction is a primary goal of many anticancer therapies. jbtr.or.kr This process is executed through complex signaling cascades, broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. jbtr.or.krthermofisher.com Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are responsible for the systematic dismantling of the cell. nih.gov

The intrinsic pathway is initiated by cellular stresses, including DNA damage or oxidative stress, which lead to the release of cytochrome c from the mitochondria into the cytosol. thermofisher.comnih.gov Cytosolic cytochrome c then binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex called the apoptosome that activates the initiator caspase-9. jbtr.or.kr This, in turn, activates executioner caspases like caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, cell death. jbtr.or.kr This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) that promote cytochrome c release and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that prevent it. thermofisher.comfrontiersin.org

Investigations into the cytotoxic mechanisms of bioactive compounds, such as analogs of this compound, often focus on their ability to modulate these apoptotic pathways. Studies on various cytotoxic agents have shown that they can induce apoptosis by activating caspases-3 and -7, causing cleavage of key cellular proteins, and arresting the cell cycle, leading to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov The p53 tumor suppressor protein is another critical mediator, which can respond to cellular stress by activating the transcription of genes that promote apoptosis. thermofisher.comfrontiersin.org

Differential Cytotoxicity and Selectivity Profiling

A key objective in the development of anticancer agents is to identify compounds that exhibit selective toxicity towards malignant cells while sparing non-malignant ones. nih.gov This differential cytotoxicity is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI value indicates greater selectivity.

In vitro cytotoxicity assays are used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). Analogs of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. For instance, studies have reported the cytotoxic effects of several related compounds against HeLa (cervical cancer) and A549 (lung cancer) cell lines. researchgate.net The observed IC50 values highlight the potential of this structural class as a source of cytotoxic agents. researchgate.net

Research on other complex natural products has shown compounds with potent, selective inhibition against specific cancer cell lines while maintaining low toxicity toward normal cells, such as human embryonic kidney 293T cells. mdpi.com This highlights the importance of screening against a panel of both cancerous and non-cancerous cell lines to establish a comprehensive selectivity profile. nih.govmdpi.com

Table 1: Cytotoxicity (IC50) of Isochromen-1-one Analogs Against Human Cancer Cell Lines

| Compound | HELA (IC50 in µM) | A549 (IC50 in µM) | Reference |

|---|---|---|---|

| Compound 1 (analog) | 30.8 | 24.7 | researchgate.net |

| Compound 3 (analog) | 13.7 | 7.4 | researchgate.net |

| Compound 4 (analog) | 14.1 | 10.3 | researchgate.net |

Structure-Activity Relationships in Cytotoxicity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. uc.pt For cytotoxic compounds, SAR studies help identify the chemical moieties responsible for potency and selectivity.

In the context of isochromen-1-one analogs and other natural product derivatives, specific structural features have been linked to cytotoxic efficacy. For example, the presence and position of certain functional groups, such as acetyl or hydroxyl groups, can be crucial for activity. uc.ptresearchgate.net Studies on α-pyrone derivatives have shown that compounds with acetyl groups exhibit significant inhibitory activities, while their non-acetylated counterparts are inactive. researchgate.net This suggests that the acetyl group is essential for their cytotoxic effects. researchgate.net

Furthermore, the lipophilicity of a molecule, often influenced by the length of an ester side chain, can impact its ability to be incorporated into cells, thereby affecting its cytotoxic potential. uc.pt Comparative studies of different analogs of this compound have revealed informative SAR. For instance, while one analog (Compound 1) was found to be cytotoxic, other closely related analogs displayed no such activity, indicating that subtle structural differences can lead to significant changes in biological function. researchgate.net

Table 2: Influence of Structural Features on Cytotoxicity

| Structural Feature | Observed Effect on Cytotoxicity | Compound Class Example | Reference |

|---|---|---|---|

| Presence of Acetyl Group | Essential for inhibitory activity | α-Pyrone derivatives | researchgate.net |

| Number of Hydroxyl Groups | Can increase cytotoxic activity | Phenolic esters | uc.pt |

| Subtle Structural Modifications | Can abolish or confer cytotoxicity | Isochromen-1-one analogs | researchgate.net |

Antioxidant Activity

Antioxidant compounds play a vital role in mitigating the damaging effects of oxidative stress, which is implicated in aging and numerous diseases. mdpi.comscielo.br Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. scielo.brmdpi.com

Radical Scavenging Assays

The antioxidant capacity of a compound is frequently evaluated using in vitro chemical assays that measure its ability to scavenge stable free radicals. mdpi.com The most common of these are spectrophotometric assays, which are simple, rapid, and reproducible. mdpi.com

Two widely used methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance at approximately 517 nm. mdpi.com This method is particularly effective for evaluating phenolic compounds. mdpi.com The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, also resulting in a measurable color change. nih.gov These assays are based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. nih.gov

Mechanisms of Oxidative Stress Modulation

Beyond direct radical scavenging, the antioxidant activity of a compound can involve more complex cellular mechanisms. Oxidative stress can lead to significant damage to cellular components, including lipid peroxidation, protein modification, and DNA damage, which can trigger apoptosis. mdpi.comnih.gov

Antiviral Activity (in vitro models)

The search for new antiviral agents is a global health priority. In vitro models are the first step in identifying compounds with potential antiviral efficacy. These assays typically involve infecting cultured host cells with a specific virus and then treating the cells with the test compound to determine if it can inhibit viral replication. nih.govnih.gov

The effectiveness of a potential antiviral drug is often expressed as its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral activity by half. nih.goviuphar.org For a compound to be considered a viable candidate, it should exhibit a high selectivity index (SI), meaning its IC50 for antiviral activity is much lower than its 50% cytotoxic concentration (CC50) against the host cells.

Studies have shown that isochroman-1-one (B1199216) derivatives possess antiviral properties. For example, certain analogs have been evaluated for their activity against the Tobacco Mosaic Virus (TMV), indicating the potential for this class of compounds to inhibit plant viruses. scispace.com Other research on various natural products has demonstrated in vitro antiviral activity against a range of human viruses, with IC50 values reported from assays using cell lines like Vero E6. nih.gov The virucidal activity, or the ability of a compound to directly inactivate virus particles, is another important aspect evaluated in these studies. mdpi.com

Inhibition of Viral Replication (e.g., Influenza A virus, Herpes Simplex Virus)

While the broader class of isocoumarins and their derivatives are reported to possess a wide array of biological functions, including general antiviral properties, specific in vitro data on the inhibitory activity of this compound or its direct analogs against Influenza A virus and Herpes Simplex Virus (HSV) is not extensively documented in the available scientific literature. researchgate.netrsc.orgnih.gov The antiviral potential of the isocoumarin class is often mentioned in comprehensive reviews, with some 3-substituted isocoumarins noted for anti-HIV activity. rsc.orgmdpi.com However, dedicated studies focusing on influenza and herpes viruses for this specific subgroup of compounds are limited. Research into other chemical classes has identified various mechanisms for inhibiting these viruses, such as targeting the viral helicase-primase complex in HSV or the neuraminidase enzyme in influenza. nih.govimmunisationcoalition.org.au

Mechanistic Insights into Antiviral Action

Given the limited specific data on the inhibition of Influenza A and HSV by this compound analogs, the precise mechanisms of action against these viruses have not been elucidated. However, studies on other coumarin (B35378) and isocoumarin derivatives against different viruses offer potential insights. For instance, the antiviral action of certain coumarins against HIV involves the inhibition of key viral enzymes like reverse transcriptase and integrase. mdpi.comnih.gov Some coumarins can also interfere with cellular factors that are crucial for viral replication and transcription. mdpi.com A common antiviral strategy involves targeting viral polymerases to halt the replication of the viral genome. nih.gov Should isocoumarin analogs prove active against RNA viruses like influenza or DNA viruses like HSV, their mechanism might involve similar pathways, such as the inhibition of viral RNA or DNA polymerases, or interference with viral entry or assembly processes.

Other Reported Biological Activities (e.g., Algicidal, Antiallergic, Immunomodulatory, Antimalarial, Plant Growth Regulatory, Enzyme Inhibition - Acetylcholinesterase, Protease)

Isocoumarin analogs have demonstrated a remarkable diversity of other biological activities in vitro. These activities are often linked to specific structural features and substitution patterns on the isocoumarin core. mdpi.com

Algicidal Activity Certain isocoumarins have been noted for their algicidal effects. For example, isocoumarins isolated from an unidentified Ascomycete fungus have shown prominent algicidal activity against Chlorella fusca.

Antiallergic Activity The potential for isocoumarins to act as antiallergic agents has been investigated. This activity is often assessed by the ability of a compound to inhibit the degranulation of mast cells or basophils in response to an antigen. Studies have shown that certain 3-substituted isocoumarins can inhibit the release of mediators, like histamine, which are responsible for allergic responses. jst.go.jpgoogle.com For example, Thunberginol B demonstrated significant inhibitory effects on the antigen-induced degranulation of RBL-2H3 cells. jst.go.jp

Table 1: Antiallergic Activity of Selected Isocoumarin Analogs

| Compound | Assay | Target/Cell Line | Result | Reference(s) |

|---|---|---|---|---|

| Thunberginol B | Inhibition of Degranulation | RBL-2H3 Cells | Highest inhibitory potency among tested thunberginols. | jst.go.jp |

| Isocoumarin-3-carboxylic acid | Inhibition of Mediator Release | In vivo (rats) | Inhibits effects of antigen-antibody reactions. | google.com |

Immunomodulatory Activity Several isocoumarin derivatives have been reported to possess immunomodulatory effects. researchgate.netscispace.com A newly synthesized isocoumarin, 3-hexyl-5,7-dimethoxy-isochromen-1-one, was shown to increase splenic phagocytosis and lymphocyte frequency in mice, suggesting a stimulatory effect on the immune system. nih.gov This indicates that the isocoumarin scaffold can be modified to influence immune responses.

Antimalarial Activity A significant area of research has been the antiplasmodial (antimalarial) activity of isocoumarins. Numerous natural and semi-synthetic derivatives have shown potent in vitro activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. acs.orgnih.govbenthamdirect.com One derivative, compound 1n from a study on monocerin analogs, was particularly potent. acs.orgacs.org Mechanistic studies revealed that this compound acts by inhibiting hemozoin polymerization and the activity of P. falciparum DNA gyrase, representing a multi-target approach to its antimalarial effect. acs.orgacs.org

Table 2: In Vitro Antimalarial Activity of Selected Isocoumarin Analogs

| Compound | P. falciparum Strain | IC₅₀ (μM) | Reference(s) |

|---|---|---|---|

| Monocerin (1) | - | 1.1 | acs.orgacs.org |

| Derivative 1d | - | 0.8 | acs.orgacs.org |

| Derivative 1n | - | 0.4 | acs.orgacs.org |

| Derivative 2a | - | 2.6 | acs.orgacs.org |

Plant Growth Regulatory Activity Isocoumarins have also been identified as potential plant growth regulators. mdpi.com In one study, a novel isocoumarin, 8-hydroxy-6-methoxy-3,7-dimethyl-1H-2-benzopyran-1-one, isolated from the endophytic fungus Phialocephala fortinii, was found to inhibit the root growth of Arabidopsis thaliana. nih.gov Coumarins, in general, are recognized as phenolic inhibitors that can suppress plant growth. tnau.ac.in

Enzyme Inhibition

Acetylcholinesterase (AChE): While extensive data exists for coumarins as acetylcholinesterase inhibitors, the isocoumarin class is also recognized for this activity. mdpi.commdpi.com For context, coumarin derivatives have been shown to inhibit AChE with varying potencies. For example, a furo[3,2-c]coumarin derivative (3d ) showed mixed-type inhibition of human AChE with a Kᵢ value of 9.7 µM. mdpi.com Another study identified Coumarin 106 as a mixed-type AChE inhibitor with a Kᵢ of 2.36 µM. nih.gov This inhibitory profile suggests that the coumarin and isocoumarin scaffolds are promising for designing inhibitors of cholinesterases.

Protease: Isocoumarins are well-established as potent, mechanism-based inhibitors of serine proteases. nih.govnih.govbenthamscience.com Compounds like 3,4-dichloroisocoumarin (B162991) are used as general serine protease inhibitors. nih.gov Specificity can be engineered; for instance, isocoumarins with hydrophobic 7-acylamino groups are potent inhibitors of human leukocyte elastase, while those with basic side chains effectively inhibit trypsin-like enzymes such as thrombin and factor Xa. nih.govnih.gov The mechanism of inhibition involves the formation of a stable acyl-enzyme complex, where the active site serine of the protease attacks the isocoumarin carbonyl group. nih.gov

Analytical and Spectroscopic Characterization in Research of 3,5 Dimethylisochromen 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the structure of organic compounds. msu.edu It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. msu.eduulethbridge.ca Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in the characterization of 3,5-Dimethylisochromen-1-one.

1D NMR Spectroscopy:

¹H NMR (Proton NMR): This is often the initial and most informative NMR experiment performed. libretexts.org It provides data on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (multiplicity or splitting pattern). For this compound, one would expect to see distinct signals for the two methyl groups and the protons on the aromatic and heterocyclic rings. The chemical shifts of these protons are influenced by the electronic effects of the surrounding functional groups. vanderbilt.edu

¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. msu.edu Each unique carbon atom in this compound will give a distinct signal. Decoupled ¹³C NMR spectra show single lines for each carbon, simplifying the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. emerypharma.com

2D NMR Spectroscopy:

When 1D NMR spectra become complex or for unambiguous structure confirmation, 2D NMR techniques are employed. ulethbridge.ca These experiments show correlations between different nuclei, providing a more detailed picture of the molecular structure. ulethbridge.caemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would reveal the coupling between adjacent protons on the aromatic and heterocyclic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. emerypharma.com It is invaluable for assigning carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. oxinst.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It is crucial for determining the stereochemistry and conformation of a molecule.

A representative table of expected NMR data for this compound is provided below. Note that actual chemical shifts can vary depending on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm, Multiplicity, J (Hz)) | ¹³C Chemical Shift (ppm) | HMBC Correlations (¹H to ¹³C) |

| 3-CH₃ | Singlet | ~20 | C-3, C-4 |

| 5-CH₃ | Singlet | ~20 | C-5, C-4a, C-6 |

| H-4 | Singlet | ~100 | C-3, C-4a, C-8a, 3-CH₃ |

| H-6 | Doublet | ~130 | C-4a, C-5, C-8, 5-CH₃ |

| H-7 | Triplet/Doublet of Doublets | ~125 | C-5, C-8a |

| H-8 | Doublet | ~115 | C-4a, C-6, C-8a |

| C-1 | - | ~165 | H-8 |

| C-3 | - | ~150 | H-4, 3-CH₃ |

| C-4 | - | ~100 | H-4, 3-CH₃ |

| C-4a | - | ~140 | H-6, H-8 |

| C-5 | - | ~140 | H-6, H-7, 5-CH₃ |

| C-8a | - | ~120 | H-4, H-7, H-8 |

Mass Spectrometry (MS) Techniques (e.g., HRESIMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

HRESIMS is a soft ionization technique that is particularly useful for determining the precise molecular weight of a compound. researchgate.net "Soft" means that it minimizes fragmentation, so the primary ion observed is often the molecular ion (or a protonated/adducted version of it). nih.gov The high-resolution capability allows for the determination of the molecular formula by providing a very accurate mass measurement, often to four or five decimal places. bioanalysis-zone.com This accuracy helps to distinguish between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com For this compound (C₁₁H₁₀O₂), HRESIMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

| Technique | Information Obtained | Application to this compound |

| HRESIMS | Precise molecular weight and elemental composition. | Confirmation of the molecular formula C₁₁H₁₀O₂ by matching the experimental m/z of the molecular ion [M+H]⁺ or [M+Na]⁺ to the calculated exact mass. |

Chiroptical Methods (e.g., Optical Rotation, Electronic Circular Dichroism - ECD)

Chiroptical methods are spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. nih.gov These methods are essential for determining the absolute configuration of enantiomers. While this compound itself is not chiral, derivatives or related natural products containing this core structure might be.

Optical Rotation (OR): This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. nih.gov The direction (dextrorotatory, +, or levorotatory, -) and magnitude of the rotation are characteristic of a specific enantiomer under defined conditions (e.g., temperature, solvent, concentration, and wavelength). researchgate.net

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint for a particular enantiomer. mdpi.com By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations (like Time-Dependent Density Functional Theory, TDDFT), the absolute configuration of a chiral molecule can be determined with a high degree of confidence. researchgate.net

| Method | Principle | Application in Research |

| Optical Rotation (OR) | Measures the rotation of plane-polarized light by a chiral sample. nih.gov | Determination of the enantiomeric purity and assignment of relative configuration for chiral derivatives. |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light. nih.gov | Determination of the absolute configuration of chiral molecules containing the isochromenone core by comparing experimental and calculated spectra. mdpi.comresearchgate.net |

Chromatographic and Spectroscopic Purity Assessment

Ensuring the purity of a chemical compound is a critical step in research. nih.gov Co-eluting impurities or the presence of other components can significantly affect experimental results. A combination of chromatographic and spectroscopic methods is typically used to assess purity. waters.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of a compound. A pure compound should ideally show a single, sharp, and symmetrical peak under various chromatographic conditions. The use of a photodiode array (PDA) detector allows for the acquisition of UV-Vis spectra across the entire chromatographic peak. mdpi.com Peak purity analysis software can then be used to compare spectra at the upslope, apex, and downslope of the peak. If the spectra are identical, it provides strong evidence that the peak represents a single component. waters.comchromatographyonline.com

Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is another effective method for purity assessment.

Spectroscopic Methods for Purity:

NMR Spectroscopy: The presence of unexpected signals in a ¹H or ¹³C NMR spectrum can indicate the presence of impurities. The integration of impurity peaks relative to the main compound's peaks can provide a quantitative estimate of the purity level. libretexts.org

LC-MS: Coupling liquid chromatography with mass spectrometry provides two dimensions of data for purity assessment. scispace.com It can detect impurities that may co-elute chromatographically but have a different mass-to-charge ratio.

| Technique | Purity Indication |

| HPLC-PDA | A single, symmetrical peak with identical UV-Vis spectra across the peak profile. chromatographyonline.com |

| NMR Spectroscopy | Absence of extraneous peaks in ¹H and ¹³C spectra. Relative integration of signals corresponds to the expected proton ratios. libretexts.org |

| LC-MS | A single chromatographic peak corresponding to the correct mass-to-charge ratio of the target compound. scispace.com |

Computational and Chemoinformatic Studies of 3,5 Dimethylisochromen 1 One and Its Analogs

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. drugdesign.orgnih.gov This method is widely used to understand how a ligand, such as 3,5-Dimethylisochromen-1-one or its analogs, might interact with a protein target at the atomic level. drugdesign.orgnih.gov The process involves predicting the binding mode and affinity of the ligand, which is often represented by a scoring function that estimates the free energy of binding. mdpi.com

The fundamental principle behind molecular docking is the "lock-and-key" model, where the ligand (key) fits into the active site (lock) of the protein. longdom.orgnih.gov However, modern docking algorithms also account for the flexibility of both the ligand and the protein, a concept known as the "induced-fit" model. nih.gov In this model, the binding of the ligand can cause conformational changes in the protein's active site. nih.gov

Successful docking studies can prioritize compounds for further experimental testing, saving time and resources in the drug discovery process. nih.gov For instance, in a study of newly synthesized heterocyclic compounds, molecular docking was used to screen them against target enzymes, with the compounds showing the best fit (lowest binding energy) being selected for further biological evaluation. nih.gov

Table 1: Key Concepts in Molecular Docking and Ligand-Protein Interaction Modeling

| Term | Description | Relevance to this compound |

| Molecular Docking | A computational method used to predict the binding orientation and affinity of a ligand to a protein target. drugdesign.orgnih.gov | Can be used to predict potential protein targets for this compound and its analogs, providing insights into its mechanism of action. |

| Ligand | A molecule that binds to a larger molecule, such as a protein. nih.gov | In this context, this compound and its analogs are the ligands. |

| Protein Target | A protein whose function is modulated by the binding of a ligand. | Identifying the protein targets of this compound is key to understanding its biological effects. |

| Binding Affinity | The strength of the interaction between a ligand and its protein target. It is often quantified by the dissociation constant (Kd) or the binding free energy (ΔG). mdpi.com | A higher binding affinity suggests a more potent interaction. |

| Scoring Function | A mathematical function used in molecular docking to estimate the binding affinity of a ligand-protein complex. mdpi.com | Helps to rank different docking poses and different ligands based on their predicted binding strength. |

| Induced Fit | A model of ligand-protein binding where the protein changes its conformation upon ligand binding to achieve a better fit. nih.gov | Important for accurately modeling the interaction of flexible molecules like this compound with its targets. |

| Non-covalent Interactions | Weak interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. jelsciences.com | The specific pattern of these interactions determines the binding specificity and affinity. |

Structure-Based Drug Design Principles

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the target protein to design and optimize ligands. drugdesign.orglongdom.org This process is iterative and involves several key steps:

Target Identification and Validation: The first step is to identify a protein target that plays a crucial role in a disease process.

Structure Determination: The 3D structure of the target protein is determined using experimental techniques like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy. longdom.org

Hit Identification: High-throughput screening or virtual screening (including molecular docking) is used to identify initial "hit" compounds that bind to the target. proteinstructures.com

Hit-to-Lead Optimization: The initial hits are chemically modified to improve their potency, selectivity, and pharmacokinetic properties. proteinstructures.com The 3D structure of the protein-ligand complex guides these modifications.

Preclinical and Clinical Development: The optimized lead compound undergoes further testing to become a drug candidate. proteinstructures.com

SBDD has been successfully applied in the development of drugs for various diseases, including HIV and cancer. drugdesign.orglongdom.org For example, the development of HIV protease inhibitors was greatly aided by the availability of the crystal structure of the HIV-1 protease enzyme. drugdesign.org

In the context of this compound, SBDD principles can be applied to design analogs with improved biological activity. By understanding the interactions of the parent compound with its putative protein target, medicinal chemists can make targeted modifications to the isochromenone scaffold to enhance binding affinity and selectivity.

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. nih.govscispace.com These methods can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of a molecule. scispace.comaun.edu.eg

Calculate Spectroscopic Properties: Predict NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.govresearchgate.net Comparing these calculated spectra with experimental data can help to confirm the structure of a newly synthesized or isolated compound. nih.gov

Analyze Electronic Properties: Investigate the distribution of electrons within a molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netplos.org The energy gap between the HOMO and LUMO can provide insights into the molecule's reactivity and electronic transitions. researchgate.net

Determine Relative Stabilities: Calculate the relative energies of different isomers or conformers of a molecule. aun.edu.eg

For this compound, quantum chemical calculations can be used to confirm its structure and to understand its chemical reactivity. For example, DFT calculations could be used to predict its 1H and 13C NMR spectra, which can then be compared to experimental values for verification. nih.gov Furthermore, these calculations can provide information about the molecule's electrostatic potential, which can be useful for predicting how it will interact with other molecules. researchgate.net

Table 2: Applications of Quantum Chemical Calculations in the Study of this compound

| Calculation Type | Information Obtained | Relevance |

| Geometry Optimization | The most stable 3D structure of the molecule. scispace.comaun.edu.eg | Provides a starting point for molecular docking and other computational studies. |

| NMR Chemical Shift Prediction | Predicted 1H and 13C NMR chemical shifts. nih.gov | Can be used to confirm the structure of the compound by comparing with experimental data. |

| Vibrational Frequency Calculation | Predicted infrared (IR) and Raman spectra. nih.gov | Provides another method for structural confirmation. |

| HOMO-LUMO Analysis | The energies of the highest occupied and lowest unoccupied molecular orbitals. researchgate.netplos.org | Gives insights into the molecule's electronic properties and reactivity. |

| Molecular Electrostatic Potential (MEP) | The distribution of charge on the surface of the molecule. researchgate.net | Helps to predict regions of the molecule that are likely to engage in electrostatic interactions. |

Phylogenomic Analysis of Producing Organisms

Phylogenomic analysis involves the study of the evolutionary relationships between organisms based on their genomic data. peerj.complos.org This approach is particularly useful for understanding the diversity and evolution of microorganisms that produce natural products like this compound.

Many natural products are synthesized by complex biosynthetic gene clusters (BGCs) within the genomes of producing organisms, such as bacteria and fungi. By sequencing the genomes of these organisms, it is possible to identify the BGCs responsible for the production of specific compounds.

Phylogenomic analysis can be used to:

Infer Evolutionary Relationships: Construct phylogenetic trees to understand how different producing organisms are related to each other. plos.orgnih.gov

Identify Horizontally Transferred Genes: Detect genes that have been transferred between different species, which can play a significant role in the evolution of metabolic pathways. plos.org

Correlate Genotype with Chemotype: Link the presence of specific BGCs with the production of particular natural products.

For this compound, which is produced by various Streptomyces species, phylogenomic analysis could reveal the evolutionary history of its biosynthetic pathway. By comparing the genomes of different producing strains, researchers can identify the core set of genes required for its synthesis and any accessory genes that might lead to the production of different analogs. This information can be valuable for efforts to engineer the biosynthetic pathway to produce novel derivatives. Studies have shown that bacteria from the alpha and gamma subclasses of Proteobacteria are significant producers of dimethyl sulfide (B99878) (DMS) in marine environments. nih.gov

Network Pharmacology Approaches

Network pharmacology is an emerging field that aims to understand the effects of drugs and other bioactive compounds on a systems level. nih.govmdpi.com It moves beyond the traditional "one drug, one target" paradigm to a more holistic "multi-target, multi-component" approach. nih.gov This is particularly relevant for natural products, which often have multiple biological targets.

The core of network pharmacology is the construction and analysis of biological networks, which can include:

Protein-Protein Interaction (PPI) Networks: These networks map the interactions between different proteins in a cell.

Drug-Target Networks: These networks link drugs or bioactive compounds to their protein targets.

Disease-Gene Networks: These networks connect diseases to the genes that are known to be involved in their pathology.

By integrating these different types of networks, researchers can predict the potential targets of a bioactive compound and elucidate its mechanism of action. mdpi.comnih.gov For example, a network pharmacology study might start by identifying the potential targets of this compound using molecular docking. These predicted targets can then be mapped onto a PPI network to identify the biological pathways that are likely to be affected by the compound.

This approach can help to:

Identify Novel Drug Targets: By analyzing the network-level effects of a compound.

Repurpose Existing Drugs: By identifying new therapeutic uses for known compounds. nih.gov

Understand the Synergistic Effects of Compound Mixtures: As is often the case in traditional medicine. mdpi.com

For this compound, a network pharmacology approach could provide a comprehensive understanding of its biological effects and help to prioritize its development for specific therapeutic applications.

Future Perspectives and Research Directions

Exploration of Novel Microbial Sources for Isocoumarin (B1212949) Discovery

The quest for novel bioactive compounds is increasingly leading researchers to untapped and unique ecological niches. Microorganisms, particularly fungi and bacteria, are well-established as prolific producers of secondary metabolites, including a vast array of isocoumarins. rsc.org Future efforts in discovering new derivatives related to 3,5-Dimethylisochromen-1-one will concentrate on the systematic exploration of novel microbial habitats.

Endophytic fungi, which reside within the tissues of living plants, represent a significant and relatively underexplored source of natural products. mdpi.comnih.gov These fungi have a symbiotic relationship with their host, often producing bioactive compounds to protect the plant from pathogens. nih.gov This ecological pressure can drive the evolution of unique chemical structures. A review covering isocoumarins from endophytic fungi between 2000 and 2019 highlighted the isolation of 307 different derivatives, with the Aspergillus and Penicillium genera being the most frequent producers. mdpi.com Notably, a related compound, 7-hydroxy-3,5-dimethylisochromen-1-one, was isolated from Phoma sp. YE3135, an endophytic fungus found in the roots of the plant Aconitum vilmorinianum. semanticscholar.org Further investigation into endophytes from diverse and traditionally used medicinal plants could yield novel analogs of this compound.

The marine environment is another frontier for discovering unique microbial life and, consequently, novel chemistry. eolss.net Marine-derived fungi and bacteria, adapted to extreme conditions of salinity, pressure, and temperature, have been found to produce distinct secondary metabolites compared to their terrestrial counterparts. eolss.netresearchgate.net For instance, a marine endophytic fungus, Penicillium sp. YYSJ-3, was found to produce (S)-6,8-dihydroxy-3,5,7-trimethyl-isochroman-1-one, a compound bearing the core dimethyl substitution pattern. rsc.org Similarly, bacteria of the genus Bacillus isolated from marine environments are known to produce isocoumarins. researchgate.netbohrium.com

Actinomycetes, especially the genus Streptomyces, are renowned for their capacity to produce a majority of clinically used antibiotics and are a known source of isocoumarins. nih.govnih.gov Modern approaches, such as metabolomics-guided analysis, are being used to optimize the fermentation conditions of Streptomyces species to enhance the production of specific isocoumarins and discover novel derivatives. nih.govpacb.com

Future discovery programs will likely integrate advanced cultivation techniques, such as co-culture methods and the use of epigenetic modifiers, with sophisticated screening platforms to systematically explore these microbial frontiers for new isocoumarin structures based on the this compound template.

Table 1: Examples of Isocoumarins from Microbial Sources

Q & A

Basic Research Questions

Q. How can researchers ensure reproducibility in the synthesis of 3,5-Dimethylisochromen-1-one?

- Methodology :

- Follow step-by-step protocols for cyclization and alkylation reactions, as exemplified in acetic acid derivative syntheses .

- Document all parameters (e.g., temperature, solvent ratios, catalyst loading) in the main manuscript, with additional details (e.g., purification steps, yields) in supplementary materials to adhere to reproducibility standards .

- Validate purity using techniques like HPLC or GC-MS, especially for novel derivatives, to meet characterization requirements for new compounds .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

-

NMR Spectroscopy : Use - and -NMR to confirm substituent positions and aromaticity, as demonstrated in coumarin derivatives .

-

IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700–1750 cm) and methyl group absorptions .

-

Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 188 for the parent compound) and fragmentation patterns .

-

X-ray Diffraction : Resolve crystallographic data for unambiguous structural confirmation (if single crystals are obtainable) .

Technique Key Peaks/Data Detection Limit Sample Preparation -NMR δ 2.3–2.6 (methyl groups), δ 6.5–8.0 (aromatic protons) ppm-level Dissolve in CDCl₃ or DMSO-d6 IR ~1715 cm (C=O) µg-scale KBr pellet

Q. How does this compound behave under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation products via LC-MS .

- Use buffered solutions (pH 3–9) to monitor hydrolytic stability, correlating results with computational predictions of acid/base sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Perform meta-analyses of published datasets to identify outliers or methodological inconsistencies (e.g., assay conditions, cell lines) .

- Replicate conflicting studies under standardized protocols, ensuring controls for variables like solvent effects (DMSO vs. aqueous) .

- Apply multivariate statistics (e.g., PCA) to isolate factors influencing activity discrepancies .

Q. What mechanistic insights exist for the formation of this compound in cyclization reactions?

- Methodology :

- Use isotopic labeling (e.g., -acetic acid) to trace carbon pathways during synthesis .

- Conduct DFT calculations to model transition states and identify rate-limiting steps, leveraging databases like REAXYS for comparative analysis .

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodology :

- Employ QSPR/QSAR models using descriptors like logP, polar surface area, and H-bonding capacity, validated against experimental data .

- Simulate solubility and bioavailability via tools like COSMO-RS or Molinspiration .

Q. What strategies address purity discrepancies in chromatographic analyses of this compound?

- Methodology :

- Optimize HPLC conditions (e.g., C18 column, acetonitrile/water gradient) to separate co-eluting impurities .

- Cross-validate purity assessments using orthogonal methods (e.g., NMR vs. LC-MS) .

Q. How do open-data practices enhance collaborative research on this compound?

- Methodology :

- Share spectral data (NMR, IR) in public repositories (e.g., PubChem) to enable cross-validation .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing synthetic protocols .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound analogs?

- Methodology :

- Synthesize derivatives with systematic substitutions (e.g., halogens, methoxy groups) and correlate changes with bioactivity via heatmap analysis .

- Use molecular docking to predict binding affinities for target proteins (e.g., kinases, cytochrome P450 enzymes) .

Guidelines for Ethical and Rigorous Research

- Safety : Handle this compound in fume hoods with PPE (gloves, goggles) due to limited toxicity data .

- Data Transparency : Disclose negative results (e.g., failed syntheses, inactive analogs) in supplementary materials to avoid publication bias .

- Ethical Reporting : Avoid overinterpreting preliminary biological data; explicitly state limitations (e.g., in vitro vs. in vivo relevance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.